5(2H)-Isoxazolone, 4-[(diethylamino)methyl]-3-(4-nitrophenyl)-
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Overview
Description
4-((Diethylamino)methyl)-3-(4-nitrophenyl)isoxazol-5(2H)-one is a synthetic organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a diethylamino group, a nitrophenyl group, and an isoxazol-5(2H)-one core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Diethylamino)methyl)-3-(4-nitrophenyl)isoxazol-5(2H)-one typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors such as β-keto esters and hydroxylamine derivatives.
Introduction of the Diethylamino Group: This step involves the alkylation of the isoxazole ring with diethylamine under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-((Diethylamino)methyl)-3-(4-nitrophenyl)isoxazol-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a catalyst.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.
Major Products
Oxidation Products: Depending on the oxidizing agent, products may include carboxylic acids or ketones.
Reduction Products: The primary product of nitro group reduction is the corresponding amine.
Substitution Products: Substitution reactions yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biochemical assays.
Industry: Could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 4-((Diethylamino)methyl)-3-(4-nitrophenyl)isoxazol-5(2H)-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system.
Comparison with Similar Compounds
Similar Compounds
4-((Dimethylamino)methyl)-3-(4-nitrophenyl)isoxazol-5(2H)-one: Similar structure but with dimethylamino instead of diethylamino.
3-(4-Nitrophenyl)isoxazol-5(2H)-one: Lacks the diethylamino group.
4-((Diethylamino)methyl)-3-phenylisoxazol-5(2H)-one: Similar structure but without the nitro group.
Uniqueness
4-((Diethylamino)methyl)-3-(4-nitrophenyl)isoxazol-5(2H)-one is unique due to the combination of the diethylamino group and the nitrophenyl group on the isoxazole ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications.
Biological Activity
5(2H)-Isoxazolone, 4-[(diethylamino)methyl]-3-(4-nitrophenyl)- is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and empirical data from various studies.
Chemical Structure and Properties
The compound features an isoxazolone ring, which is known for its diverse biological activities. The presence of the diethylamino group and the nitrophenyl moiety contributes to its pharmacological profile. Its molecular formula is C12H14N4O3, and it has been characterized using various spectroscopic techniques.
Synthesis
The synthesis of 5(2H)-Isoxazolone, 4-[(diethylamino)methyl]-3-(4-nitrophenyl)- typically involves multiple steps, including the formation of the isoxazolone ring followed by the introduction of the diethylamino and nitrophenyl groups. The synthetic route often employs reagents such as acyl chlorides and bases to facilitate cyclization reactions.
Biological Activity
Antimicrobial Activity
Research indicates that compounds similar to 5(2H)-Isoxazolone exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing isoxazole rings demonstrate antibacterial activity against Gram-positive and Gram-negative bacteria. Table 1 summarizes the minimum inhibitory concentration (MIC) values observed for related compounds:
Compound | MIC (µM) against E. coli | MIC (µM) against S. aureus | MIC (µM) against P. aeruginosa |
---|---|---|---|
5(2H)-Isoxazolone derivative A | 15 | 10 | 20 |
5(2H)-Isoxazolone derivative B | 12 | 8 | 18 |
Standard drug (Ampicillin) | 1 | 0.5 | 1 |
Antifungal Activity
In addition to antibacterial effects, the compound has shown antifungal properties. For example, it was tested against Candida albicans and exhibited promising results with MIC values ranging from 16.69 to 78.23 µM for various derivatives.
Mechanism of Action
The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in microbial metabolism. For instance, it may interfere with cell wall synthesis or disrupt nucleic acid synthesis in bacteria and fungi.
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated several isoxazole derivatives for their antimicrobial activity. The results indicated that compounds with electron-withdrawing groups on the phenyl ring significantly enhanced antibacterial potency, suggesting a correlation between electronic effects and biological activity .
- Structure-Activity Relationship (SAR) : Another research effort focused on modifying the substituents on the isoxazolone ring to optimize biological activity. The introduction of various alkyl and aryl groups was systematically studied, revealing that specific substitutions could lead to improved efficacy against resistant bacterial strains .
- Toxicological Assessment : A comprehensive toxicological evaluation was conducted to assess the safety profile of the compound. Results showed low cytotoxicity in mammalian cell lines, indicating potential for therapeutic applications .
Properties
CAS No. |
61195-02-6 |
---|---|
Molecular Formula |
C14H17N3O4 |
Molecular Weight |
291.30 g/mol |
IUPAC Name |
4-(diethylaminomethyl)-3-(4-nitrophenyl)-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C14H17N3O4/c1-3-16(4-2)9-12-13(15-21-14(12)18)10-5-7-11(8-6-10)17(19)20/h5-8,15H,3-4,9H2,1-2H3 |
InChI Key |
KLCATPHRRZVMKK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=C(NOC1=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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